molecular formula C18H18N2O2 B6419771 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 394225-53-7

1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B6419771
CAS No.: 394225-53-7
M. Wt: 294.3 g/mol
InChI Key: VXKSZKWYHPRTLH-UHFFFAOYSA-N
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Description

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetophenone in the presence of an acid catalyst to form the corresponding hydrazone. This hydrazone is then cyclized to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with cellular receptors and signaling pathways to exert its effects .

Comparison with Similar Compounds

Similar compounds to 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone include other pyrazole derivatives such as:

  • 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(5-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activities, making each compound unique in its own right .

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSZKWYHPRTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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